molecular formula C20H15N3O3 B025501 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid CAS No. 100039-63-2

4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid

Cat. No. B025501
CAS RN: 100039-63-2
M. Wt: 345.4 g/mol
InChI Key: HJWKNTSKQQKAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, also known as IKK-2 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the IKK-2 enzyme, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. In

Mechanism of Action

The mechanism of action of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid involves the inhibition of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme. 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid is a key regulator of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid can prevent the activation of NF-κB and reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the severity of inflammatory bowel disease and prevent the development of liver fibrosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid in lab experiments is its potency and specificity. It is a highly potent inhibitor of the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme and has been shown to have minimal off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid. One potential direction is the development of more potent and selective 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid inhibitors that can be used in clinical settings. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of other inflammatory and autoimmune diseases. Finally, the use of this compound in combination with other anti-inflammatory and anti-cancer agents could lead to improved treatment outcomes for patients with these conditions.

Synthesis Methods

The synthesis of 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been described in several research papers. One of the most common methods involves the reaction of 2-methylimidazole-4-carbaldehyde with indole-3-acetic acid, followed by the addition of benzoic acid and a coupling reagent such as EDC or DIC. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid enzyme, which is a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in the inflammatory response and the regulation of cell growth and survival. By inhibiting 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid, 4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid has the potential to be used as an anti-inflammatory and anti-cancer agent.

properties

CAS RN

100039-63-2

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid

InChI

InChI=1S/C20H15N3O3/c1-13-21-17(12-22-11-10-14-4-2-3-5-18(14)22)19(24)23(13)16-8-6-15(7-9-16)20(25)26/h2-12H,1H3,(H,25,26)/b17-12+

InChI Key

HJWKNTSKQQKAID-UHFFFAOYSA-N

Isomeric SMILES

CC1=N/C(=C/N2C=CC3=CC=CC=C32)/C(=O)N1C4=CC=C(C=C4)C(=O)O

SMILES

CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=NC(=CN2C=CC3=CC=CC=C32)C(=O)N1C4=CC=C(C=C4)C(=O)O

synonyms

4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxo-imidazol-1-yl]benzoic acid

Origin of Product

United States

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